1-benzylpyrrolidine-3-carboxylic Acid
Overview
Description
1-Benzylpyrrolidine-3-carboxylic acid is a chiral building block that is significant in the synthesis of biologically active compounds. Its structural features include a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid functionality, which is commonly found in amino acids and other organic molecules. The benzyl group attached to the nitrogen of the pyrrolidine ring adds to the molecule's complexity and potential for interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds, such as (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, has been reported to be practical and efficient. A key synthesis route involves the use of an aziridinium ion intermediate, which is generated in situ and then subjected to stereospecific and regioselective chlorination, followed by nitrile anion cyclization. This method, starting from commercially available precursors, allows for a high overall yield and has been successfully scaled up to pilot production .
Molecular Structure Analysis
The molecular structure of 1-benzylpyrrolidine-3-carboxylic acid is characterized by the presence of stereocenters, which are crucial for its biological activity. The synthesis of stereoisomers of related compounds, such as 4-aminopyrrolidine-3-carboxylic acid, has been achieved with high diastereomeric and enantiomeric excess, indicating the importance of controlling stereochemistry in the synthesis of such molecules .
Chemical Reactions Analysis
The chemical reactivity of 1-benzylpyrrolidine-3-carboxylic acid can be inferred from related compounds. For instance, the carboxylic acid group is reactive and can participate in various chemical reactions, such as the formation of amide bonds in peptide synthesis. The benzyl group can also undergo transformations, such as hydrogenation or halogenation, which can be used to modify the molecule's properties or introduce further complexity .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-benzylpyrrolidine-3-carboxylic acid are not detailed in the provided papers, we can deduce that the molecule's solubility, melting point, and stability would be influenced by its functional groups. The carboxylic acid group typically increases solubility in polar solvents, while the benzyl group may contribute to increased hydrophobicity. The pyrrolidine ring could affect the molecule's conformation and, consequently, its reactivity and interaction with biological targets .
Scientific Research Applications
Microwave Assisted Synthesis and Antimicrobial Activity
1-Benzylpyrrolidine-3-carboxylic acid derivatives, such as 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, have been synthesized using microwave-assisted methods. These compounds show promising results in antimicrobial tests, indicating potential applications in developing antimicrobial agents. One specific derivative, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, demonstrated significant potency as an antimicrobial product (Sreekanth & Jha, 2020).
Efficient Synthesis for Biologically Active Compounds
The compound (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, closely related to 1-benzylpyrrolidine-3-carboxylic acid, has been synthesized efficiently. This synthesis is crucial for the creation of biologically active compounds, highlighting the compound's significance as a key chiral building block (Ohigashi, Kikuchi, & Goto, 2010).
High-Performance Liquid Chromatography (HPLC) Applications
1-Benzylpyrrolidine derivatives have been used as derivatization reagents for carboxylic acids in HPLC. They enable selective and sensitive analysis of carboxylic acids, demonstrating their utility in sophisticated analytical techniques like electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Pharmacological Research Tool
The 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid (1-benzyl-APDC) has been synthesized and studied for its activity at metabotropic glutamate receptors (mGluRs). This compound displays good selectivity for mGluR6, making it a valuable tool for pharmacological research (Tueckmantel et al., 1997).
Asymmetric Synthesis in Antibacterial Agents
Compounds related to 1-benzylpyrrolidine-3-carboxylic acid have been synthesized asymmetrically and studied for their antibacterial properties. This research demonstrates the role of these compounds in developing potent antibacterial agents, particularly in the quinolonecarboxylic acid class (Rosen et al., 1988).
Continuous Flow Synthesis
1-Benzylpyrrolidine derivatives have been synthesized under continuous flow conditions, improving the efficiency and safety of the process. This method is particularly effective for producing substituted N-benzylpyrrolidine products, underlining the compound's relevance in chemical synthesis (Grafton, Mansfield, & Fray, 2010).
Spectroscopic and Biological Properties
The structural, spectroscopic, and biological activities of benzofuran-carboxylic acids derivatives have been extensively studied. These studies provide insights into the molecular and electronic properties of these compounds, which include derivatives of 1-benzylpyrrolidine-3-carboxylic acid, and their potential inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).
properties
IUPAC Name |
1-benzylpyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRDUQNUBMAYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404946 | |
Record name | 1-benzylpyrrolidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzylpyrrolidine-3-carboxylic Acid | |
CAS RN |
5731-18-0 | |
Record name | 1-benzylpyrrolidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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